molecular formula C10H6BrNO3 B3144359 6-Bromo-1-nitronaphthalen-2-ol CAS No. 550998-19-1

6-Bromo-1-nitronaphthalen-2-ol

Cat. No.: B3144359
CAS No.: 550998-19-1
M. Wt: 268.06 g/mol
InChI Key: FREZGNRMOFFLRR-UHFFFAOYSA-N
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Description

6-Bromo-1-nitronaphthalen-2-ol is an organic compound with the chemical formula C10H6BrNO3. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position, a nitro group at the 1st position, and a hydroxyl group at the 2nd position. This compound is notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-nitronaphthalen-2-ol typically involves the bromination of 1-nitronaphthalene followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position. The subsequent hydroxylation can be achieved using various hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 2nd position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.

    Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.

Major Products:

    Oxidation: Quinones or other oxidized naphthalene derivatives.

    Reduction: 6-Bromo-1-aminonaphthalen-2-ol.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-nitronaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-nitronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and hydroxyl groups also contribute to its reactivity and interactions with enzymes and other proteins .

Comparison with Similar Compounds

    6-Bromo-2-naphthol: Similar structure but lacks the nitro group.

    1-Bromo-2-naphthol: Bromine and hydroxyl groups are at different positions.

    3-Bromo-2-naphthol: Bromine is at the 3rd position instead of the 6th.

    6-Cyano-2-naphthol: Contains a cyano group instead of a nitro group.

Uniqueness: 6-Bromo-1-nitronaphthalen-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups makes it a versatile compound for various chemical transformations and biological studies .

Properties

IUPAC Name

6-bromo-1-nitronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12(14)15/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZGNRMOFFLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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